

Definitive Guide to N-[(3-Bromophenyl)methyl]methanesulfonamide

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Compound of Interest

Compound Name:	<i>N-[(3-bromophenyl)methyl]methanesulfonamide</i>
CAS No.:	885681-65-2
Cat. No.:	B3293978

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CAS Registry Number: 885681-65-2^{[1][2]}

Executive Summary

N-[(3-Bromophenyl)methyl]methanesulfonamide, also known as N-(3-Bromobenzyl)methanesulfonamide, is a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and fragment-based drug discovery (FBDD).^[1] Its structure combines a polar, hydrogen-bonding sulfonamide "warhead" with a lipophilic bromobenzyl scaffold, providing a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).^[1]

This guide provides a rigorous technical analysis of the compound, distinguishing it from structural isomers, outlining a self-validating synthesis protocol, and detailing its utility in modern drug development.

Chemical Identity & Physical Properties[1][3][4][5][6][7][8]

Accurate identification is paramount, as trivial naming conventions often lead to confusion with the aniline derivative (N-(3-bromophenyl)methanesulfonamide) or the reverse sulfonamide.

Key Identifiers

Property	Specification
CAS Registry Number	885681-65-2
IUPAC Name	N-[(3-Bromophenyl)methyl]methanesulfonamide
Common Synonyms	N-(3-Bromobenzyl)methanesulfonamide; 1-(3-Bromophenyl)-N-(methylsulfonyl)methanamine
Molecular Formula	C ₈ H ₁₀ BrNO ₂ S
Molecular Weight	264.14 g/mol
SMILES	<chem>CS(=O)(=O)NCC1=CC(=CC=C1)Br</chem>
InChI Key	WWJKDFBCAXJDCX-UHFFFAOYSA-N

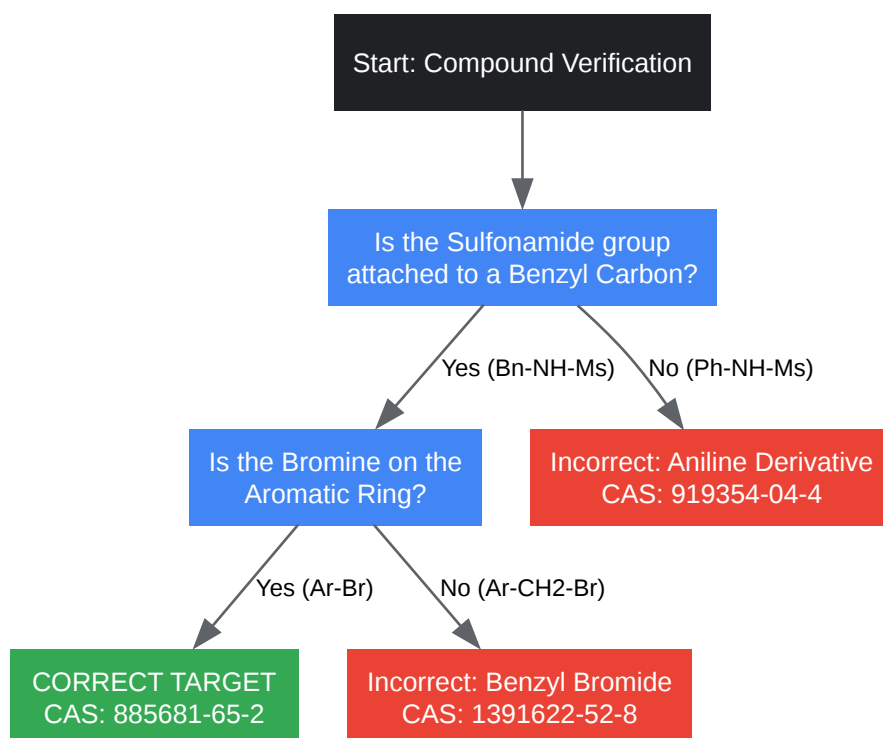
Structural Distinctions (Critical Control Point)

Researchers frequently misidentify CAS 885681-65-2 with its isomers.[1] The table below clarifies these distinctions to prevent procurement errors.

Compound Name	Structure Fragment	CAS Number	Function
N-(3-Bromobenzyl)methanesulfonamide	Bn-NH-Ms	885681-65-2	Target Intermediate
(3-Bromophenyl)methanesulfonamide	Ph-NH-Ms	919354-04-4	Aniline derivative (different reactivity)
N-(3-(Bromomethyl)phenyl)methanesulfonamide	Ms-NH-Ph-CH ₂ Br	1391622-52-8	Benzyl bromide (electrophile)

Visual Identification Logic

The following decision tree illustrates the logic required to verify the correct chemical entity based on structural features.



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Figure 1: Decision logic for distinguishing **N-[(3-bromophenyl)methyl]methanesulfonamide** from common structural isomers.

Synthetic Protocol (Self-Validating)

While commercial sources exist, in-house synthesis is often required for isotopic labeling or derivative generation. The following protocol is optimized for yield and purity, utilizing a standard sulfonylation of 3-bromobenzylamine.

Reaction Scheme

Reagents:

- Substrate: 3-Bromobenzylamine (CAS 10269-01-9)
- Reagent: Methanesulfonyl chloride (MsCl) (CAS 124-63-0)[1]
- Base: Triethylamine (Et₃N) or DIPEA
- Solvent: Dichloromethane (DCM), anhydrous

Reaction:

Step-by-Step Procedure

- Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
- Solvation: Add 3-Bromobenzylamine (1.0 equiv, e.g., 5.0 mmol) and Dichloromethane (DCM) (20 mL, 0.25 M).
- Base Addition: Add Triethylamine (1.5 equiv, 7.5 mmol). Cool the mixture to 0°C using an ice bath.
- Sulfonylation: Dropwise add Methanesulfonyl chloride (1.1 equiv, 5.5 mmol) over 10 minutes. Note: Exothermic reaction; control addition rate to maintain temperature <5°C.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

- Validation Point: Monitor by TLC (Hexane/EtOAc 1:1). The starting amine (polar, stains with ninhydrin) should disappear; the product (less polar) will appear.
- Workup:
 - Quench with saturated NaHCO_3 (20 mL).
 - Extract with DCM (3 x 20 mL).
 - Wash combined organics with 1M HCl (to remove unreacted amine), then Brine.
 - Dry over anhydrous Na_2SO_4 , filter, and concentrate in vacuo.
- Purification: If necessary, recrystallize from EtOH/Hexane or purify via flash column chromatography (SiO_2 , gradient 10-40% EtOAc in Hexanes).

Synthesis Workflow Diagram



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Figure 2: Optimized synthetic workflow for the sulfonylation of 3-bromobenzylamine.

Medicinal Chemistry Applications

The **N-[(3-bromophenyl)methyl]methanesulfonamide** scaffold is highly valued for two primary chemical attributes:

The Suzuki-Miyaura Handle

The meta-bromo substituent serves as an excellent electrophile for Palladium-catalyzed cross-coupling reactions.^[1] This allows researchers to elaborate the scaffold into biaryl systems, which are ubiquitous in kinase inhibitors.

- Mechanism: Oxidative addition of $\text{Pd}(0)$ into the C-Br bond, followed by transmetalation with aryl boronic acids.

- Utility: Rapid library generation for SAR (Structure-Activity Relationship) studies.

Sulfonamide Bioisosterism

The methanesulfonamide moiety (-NHSO₂Me) acts as a bioisostere for carboxylic acids and phenols.

- pKa: ~10. This acidity allows it to serve as a hydrogen bond donor (NH) and acceptor (SO₂).
- Binding: It frequently interacts with the "hinge region" of kinase enzymes or zinc-binding sites in metalloenzymes (e.g., Carbonic Anhydrase).

Safety & Handling (MSDS Summary)

- Signal Word: Warning
- Hazard Statements:
 - H302: Harmful if swallowed.[3]
 - H315: Causes skin irritation.[3]
 - H319: Causes serious eye irritation.[3]
 - H335: May cause respiratory irritation.
- Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

References

- PubChem. (n.d.). **N-[(3-bromophenyl)methyl]methanesulfonamide** (Compound).[1][2][4]
National Library of Medicine. Retrieved from [[Link](#)]
- Organic Syntheses. (n.d.). General procedures for sulfonylation of amines. (Contextual reference for Protocol 3.1). Retrieved from [[Link](#)]

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Sources

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- [2. chemscene.com \[chemscene.com\]](#)
- [3. N-\(3-Bromophenyl\)acetamide | C₈H₈BrNO | CID 12123 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. PubChemLite - N-\[\(3-bromophenyl\)methyl\]methanesulfonamide \(C₈H₁₀BrNO₂S\) \[pubchemlite.lcsb.uni.lu\]](#)
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